molecular formula C10H14O3 B8655201 2-(4-Methoxyphenyl)-1,3-propanediol

2-(4-Methoxyphenyl)-1,3-propanediol

Cat. No.: B8655201
M. Wt: 182.22 g/mol
InChI Key: BZRJGCQJXBLREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1,3-propanediol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C10H14O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9,11-12H,6-7H2,1H3

InChI Key

BZRJGCQJXBLREE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (5.75 g, 0.15 mol) was suspended in ethyl ether (150 mL), and into this suspension solution compound 19 (16.85 g, 0.10 mol) dissolved in 50 ml ethyl ether was added dropwise. The resulting solution was stirred at 40° C. for 40 hr, and cooled in ice bath, and ethyl ether (15 ml) was introduced dropwise to destroy the excess LiAlH4 remaining in the solution. After the addition was completed, the resulting solution was added with 200 ml HCl aqueous solution (HCl/H2O, 1:2) and stirred for one hr. The organic phase was removed. The aqueous phase was extracted with ethyl ether (2×200 ml). The ether layer was combined with the collected organic phase, and then was washed with NaHCO3 aqueous solution (2%, 20 ml), water (20 ml), saturated sodium chloride solution (20 ml), dried, and filtered. The residual was recrystallized from benzene to yield 12 g (66%) product 20. 1 H-NMR (CDCl3, TMS, δ in ppm): 2.17 (s, 2H, --OH), 3.08 (m, 1H PhCH), 6.82 and 7.13 (q, 4 aromatic protons).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
16.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
66%

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